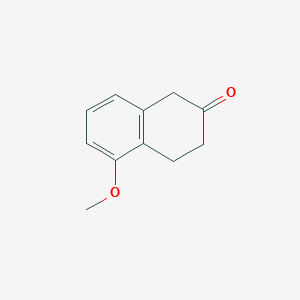

5-Methoxy-2-tetralone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAIAXRTLTVEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293356 | |

| Record name | 5-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32940-15-1 | |

| Record name | 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32940-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032940151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32940-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Naphthalenone, 3,4-dihydro-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V2G5MZ9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-tetralone (CAS: 32940-15-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-2-tetralone, a key chemical intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis methodologies, and its primary application in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 32940-15-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Orange Solid / White to Orange to Green powder to lump / Yellowish-orange solid | [1][2][3] |

| Melting Point | 32-36 °C | [1][4] |

| Boiling Point | 165 °C at 10 mmHg | [1][5] |

| Density | 1.124 g/cm³ | [1] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| Refractive Index | 1.549 | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage Temperature | Room Temperature, 2-8°C (long-term), Keep in a dark place, Sealed in dry | [1][4] |

Spectroscopic Data

| Spectroscopic Technique | Information |

| ¹³C NMR | Used to catalyze the synthesis of 5'-hydroxy-2'-tetralone from the demethylation of this compound. |

| HPLC | A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid can be used for analysis.[7] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A prevalent method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by a reaction with ethylene (B1197577).[8][9][10]

Experimental Protocol: Synthesis from 3-Methoxyphenylacetic Acid [9][10]

-

Acid Chloride Formation: 3-methoxyphenylacetic acid is reacted with thionyl chloride in the presence of a catalyst, such as N,N-dimethylformamide (DMF), to form 3-methoxyphenylacetyl chloride.[9][10]

-

Purification: The resulting 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.[9][10]

-

Friedel-Crafts Acylation: The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a catalyst to yield this compound.[9][10]

-

Final Purification: The product is further purified by forming a salt with sodium bisulfite, which is then reduced with sodium carbonate to obtain the purified this compound.[8][9][10]

Another documented synthesis route involves the reduction of 1,6-dimethoxynaphthalene (B30794) using metal sodium in an ethanol (B145695) and ammonia (B1221849) medium.[11]

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Rotigotine.[2][8][9] Rotigotine is a non-ergot dopamine (B1211576) receptor agonist used for the treatment of Parkinson's disease and restless legs syndrome.[9]

The synthesis of Rotigotine from this compound involves a biocatalytic reduction to a chiral compound, which is then aminated to form an intermediate, (S)-2-(N-benzylamino)-5-methoxy-tetralin.[8] This underscores the importance of this compound in accessing stereospecific pharmaceutical compounds.

Biological Context: Mechanism of Action of Rotigotine

As this compound is a precursor to Rotigotine, understanding the mechanism of action of Rotigotine provides the biological context for its importance. Rotigotine is a dopamine agonist that stimulates dopamine receptors in the brain, mimicking the effects of dopamine. This is particularly relevant in Parkinson's disease, which is characterized by a deficiency of dopamine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

-

Hazard Codes: Xn (Harmful).[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing).[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][13]

-

Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[4][14]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. It is also noted to be air-sensitive and should be handled and stored under an inert gas.[4][13][15]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its primary significance lies in its role as a precursor for the synthesis of Rotigotine, a crucial medication for managing Parkinson's disease. The synthesis routes are well-documented, allowing for its production for pharmaceutical applications. Proper safety and handling procedures are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of this important molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 32940-15-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. This compound | 32940-15-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN113233964A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. CN101468946A - Preparation technique of this compound - Google Patents [patents.google.com]

- 12. jk-sci.com [jk-sci.com]

- 13. canbipharm.com [canbipharm.com]

- 14. This compound | CAS No: 32940-15-1 [aquigenbio.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

Physicochemical properties of 5-Methoxy-2-tetralone

An In-depth Technical Guide to 5-Methoxy-2-tetralone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of this compound (CAS No: 32940-15-1). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes critical data in a structured format, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this important chemical intermediate.

Physicochemical Properties

This compound is a chemical compound recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3] Its physical and chemical characteristics are crucial for its handling, storage, and application in various synthetic routes.[2] The compound typically appears as a white to light yellow or orange-red crystalline powder or lump.[2][4][5]

Data Summary

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 32940-15-1 | [1][4][6][7][8][9] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][7][8][9] |

| Molecular Weight | 176.21 - 176.22 g/mol | [1][2][7][8][9] |

| IUPAC Name | 5-methoxy-3,4-dihydro-1H-naphthalen-2-one | [2][8] |

| Synonyms | 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone, 5-methoxy-β-tetralone | [1][4][7][8][9] |

| Appearance | White to Orange to Green powder to lump; Light yellow crystalline powder | [2][4] |

| Melting Point | 32 - 37 °C | [1][2][4][6][7][10][11] |

| Boiling Point | 165 °C at 10 mmHg | [1][4][6][7] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate | [1][2] |

| Flash Point | >230 °F (>110 °C) | [7] |

| Purity | >95.0% (GC) | [4] |

Spectral Data

Detailed spectral analyses are critical for the structural confirmation and purity assessment of this compound. Spectroscopic data including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are available through various chemical data providers.[12][13][14][15][16]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, compiled from published literature and patents.

Synthesis Methodologies

Two primary synthetic routes for this compound are commonly cited.

Method 1: From 3-Methoxyphenylacetic Acid

This method involves a two-step process starting from 3-methoxyphenylacetic acid.[5][17][18]

-

Step 1: Formation of 3-Methoxyphenylacetyl Chloride

-

Add 1.66g (10 mmol) of 3-methoxyphenylacetic acid to a 50mL three-necked flask equipped with a condenser and a dropping funnel.

-

Place the flask in an oil bath and set the temperature to 55°C.

-

Add 10mL of thionyl chloride and 0.5mL of N,N-dimethylformamide (DMF) to the dropping funnel.

-

Once the reactor reaches 55°C, slowly add the thionyl chloride/DMF solution at a rate of approximately 0.1 mL/s.

-

After the addition is complete, increase the heating temperature to 80-90°C and stir the reaction for 3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, the crude product containing 3-methoxyphenylacetyl chloride is purified by recrystallization in n-hexane.[5][17][18]

-

-

Step 2: Cyclization to this compound

-

The purified 3-methoxyphenylacetyl chloride is reacted with ethylene (B1197577) in the presence of a catalyst and solvent to yield a product mixture containing this compound.[5][17][18]

-

The resulting product is then purified by reacting it with a saturated sodium bisulfite solution to form a salt.[17][18]

-

The salt is subsequently treated with sodium carbonate for reduction to obtain the purified this compound.[17][18]

-

Method 2: From 1,6-Dihydroxynaphthalene

This alternative route begins with 1,6-dihydroxynaphthalene.[5][19]

-

Synthesize 1,6-dimethoxynaphthalene (B30794) through the methylation of 1,6-dihydroxynaphthalene.[5][19]

-

In a reaction vessel, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol (B145695) and liquid ammonia (B1221849).[19]

-

Perform a Birch reduction by adding metallic sodium in portions to the solution. The weight ratios are typically: anhydrous ethanol to 1,6-dimethoxynaphthalene (6.0-9.0:1), liquid ammonia to 1,6-dimethoxynaphthalene (0.05-0.4:1), and metallic sodium to 1,6-dimethoxynaphthalene (0.7-1.2:1).[5][19]

-

Maintain the reaction temperature between 15-35°C for a duration of 35-48 hours to yield this compound.[5][19]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[9]

-

Column: Newcrom R1 or equivalent C18 column.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier.[9] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[9]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and suitable for purity analysis, isolation of impurities via preparative separation, and for pharmacokinetic studies.[9]

Applications in Drug Development and Synthesis

This compound is a crucial pharmaceutical intermediate, primarily utilized in the synthesis of Rotigotine.[5][11][17] Rotigotine is a non-ergoline dopamine (B1211576) agonist used for the treatment of Parkinson's disease.[11][17] The structural backbone of this compound provides a versatile platform for the chemical modifications necessary to produce this and other complex APIs.[3] It also serves as a starting material for synthesizing chiral naphthylamines.[5]

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: Synthesis workflow for this compound from 3-Methoxyphenylacetic acid.

Caption: General workflow for the HPLC analysis of this compound.

Caption: Role of this compound as a precursor to the API Rotigotine.

References

- 1. This compound | 32940-15-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 32940-15-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 32940-15-1 [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | C11H12O2 | CID 259194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound | CAS#:32940-15-1 | Chemsrc [chemsrc.com]

- 11. nbinno.com [nbinno.com]

- 12. 32940-15-1|this compound|BLD Pharm [bldpharm.com]

- 13. This compound(32940-15-1) 1H NMR [m.chemicalbook.com]

- 14. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum [chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 6-Methoxy-2-tetralone (2472-22-2) IR Spectrum [m.chemicalbook.com]

- 17. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN113233964A - Synthesis method of this compound - Google Patents [patents.google.com]

- 19. CN101468946A - Preparation technique of this compound - Google Patents [patents.google.com]

5-Methoxy-2-tetralone molecular weight and formula

An In-depth Technical Guide on 5-Methoxy-2-tetralone

This technical guide provides essential physicochemical properties of this compound, a compound of interest for researchers, scientists, and drug development professionals. The information is presented to facilitate easy reference and integration into research and development workflows.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₂[1][2][3] |

| Molecular Weight | 176.21 g/mol [2] |

| Synonyms | 5-Methoxy-3,4-dihydronaphthalen-2(1H)-one, 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone[1][3] |

Note: Minor variations in molecular weight (176.22 g/mol ) have also been reported.[1][4]

Chemical Information Overview

The following diagram provides a high-level summary of the key identifiers for this compound.

Figure 1: Key chemical properties of this compound.

References

Spectroscopic and Structural Elucidation of 5-Methoxy-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-tetralone is a significant chemical intermediate, notably in the synthesis of Rotigotine, a dopamine (B1211576) agonist used in the management of Parkinson's disease. Its chemical structure, comprising a tetralone backbone with a methoxy (B1213986) substituent on the aromatic ring, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| CAS Number | 32940-15-1 | [1][2][3] |

| IUPAC Name | 5-methoxy-3,4-dihydronaphthalen-2(1H)-one | [4] |

| Synonyms | 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone, 5-methoxytetralin-2-one | [1][3] |

| Melting Point | 32-36 °C | [4] |

| Boiling Point | 165 °C (at reduced pressure) | [4] |

| Appearance | Light yellow crystalline powder | [4] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected chemical shifts for this compound based on its structure and typical chemical shift ranges.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the aliphatic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (3 protons) | 6.7 - 7.2 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| -CH₂- (adjacent to carbonyl) | ~3.5 | Singlet | 2H |

| -CH₂- (benzylic) | ~2.9 | Triplet | 2H |

| -CH₂- (adjacent to benzylic) | ~2.6 | Triplet | 2H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 200 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 120 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

| -CH₂- (adjacent to carbonyl) | 40 - 50 |

| -CH₂- (benzylic) | 25 - 35 |

| -CH₂- (adjacent to benzylic) | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption from the carbonyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1720 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-O (Aryl Ether) | 1230 - 1270 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of the isomeric 5-Methoxy-1-tetralone, available from the NIST WebBook, is presented here as a representative example due to the high structural similarity and expected similar fragmentation pathways.[5] The molecular ion peak [M]⁺ should be observed at m/z 176, corresponding to the molecular weight of the compound.

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through characteristic pathways for tetralones and methoxy-substituted aromatic compounds.

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - CO]⁺ |

| 133 | [M - CO - CH₃]⁺ |

| 118 | [M - CO - CH₂O]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Synthesis Workflow

A common synthetic route to this compound involves the Birch reduction of 1,6-dimethoxynaphthalene (B30794) followed by hydrolysis.

References

Data Presentation: Solubility of 5-Methoxy-2-tetralone

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-tetralone in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its solubility in organic solvents is a critical factor influencing reaction kinetics, purification methods such as recrystallization, and formulation development.

This technical guide provides a summary of the available solubility information for this compound, along with detailed experimental protocols for the quantitative determination of its solubility.

| Organic Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocols

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a solid in a solvent by measuring the mass of the dissolved solid in a known volume of a saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance (accurate to 0.1 mg)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or in a fume hood with a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, place the flask in a drying oven at a temperature below the melting point of this compound (32-36 °C) until a constant mass is achieved.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of flask with solute - Mass of empty flask) / Volume of filtered solution (L)

Protocol 2: UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid than the gravimetric method. This compound, containing a chromophore, is a good candidate for this technique.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), where y is absorbance and x is concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Protocol 1, step 1).

-

After equilibration, withdraw and filter a sample of the supernatant as described in Protocol 1, step 2.

-

Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution Factor

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a logical approach to solvent selection.

Caption: Gravimetric Method Workflow for Solubility Determination.

Caption: Logical Workflow for Solvent Selection.

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-tetralone from 3-Methoxyphenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed, step-by-step methodology for the synthesis of 5-methoxy-2-tetralone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 3-methoxyphenylacetic acid, and proceeds through a three-step sequence involving the formation of an acid chloride, a Friedel-Crafts type cyclization, and a final purification step. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Synthesis Overview

The synthesis of this compound from 3-methoxyphenylacetic acid is a well-established route in organic chemistry. This process can be broken down into three primary stages:

-

Acid Chloride Formation: 3-Methoxyphenylacetic acid is converted to its corresponding acid chloride, 3-methoxyphenylacetyl chloride, using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

-

Friedel-Crafts Acylation and Cyclization: The resulting acid chloride undergoes a cyclization reaction in the presence of ethylene (B1197577) and a Lewis acid catalyst, such as aluminum chloride, to form the tetralone ring structure.

-

Purification: The crude this compound is purified through the formation of a bisulfite adduct, which allows for the separation of the ketone from non-ketonic impurities, followed by regeneration of the pure ketone.

This synthetic approach is advantageous due to its use of inexpensive starting materials, relatively straightforward procedures, and amenability to large-scale production.[1]

Experimental Protocols

2.1. Step 1: Synthesis of 3-Methoxyphenylacetyl Chloride

This procedure details the conversion of 3-methoxyphenylacetic acid to 3-methoxyphenylacetyl chloride.

-

Materials:

-

3-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous reaction vessel (e.g., three-necked round-bottom flask)

-

Condenser, dropping funnel, and magnetic stirrer

-

Heating mantle or oil bath

-

-

Procedure:

-

Into a 50 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 1.66 g (10 mmol) of 3-methoxyphenylacetic acid.[2]

-

Place the flask in an oil bath and set the temperature to 55°C.

-

Commence stirring and add 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide to the dropping funnel.[2]

-

Slowly add the thionyl chloride/DMF mixture to the reaction flask at a rate of approximately 0.1 mL/s.[2]

-

After the addition is complete, increase the heating temperature to 90°C and maintain the reaction for 3 hours.[2]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess thionyl chloride can be removed by distillation under reduced pressure. The crude 3-methoxyphenylacetyl chloride is then purified by recrystallization from n-hexane.

-

2.2. Step 2: Synthesis of this compound via Friedel-Crafts Cyclization

This step involves the cyclization of 3-methoxyphenylacetyl chloride to form the tetralone ring. The following protocol is adapted from a similar synthesis of 6-methoxy-β-tetralone.[3]

-

Materials:

-

3-Methoxyphenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethylene gas

-

Ice, 5% Hydrochloric acid, saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reaction vessel, gas inlet tube, and rotary evaporator

-

-

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, charge 53.4 g (0.400 mole) of anhydrous aluminum chloride and 800 mL of dichloromethane.[3]

-

Cool the flask in an acetone-dry ice bath and stir for several minutes.

-

Slowly add a solution of 36.9 g (0.200 mole) of 3-methoxyphenylacetyl chloride in 200 mL of dichloromethane over 45 minutes.[3]

-

Replace the dropping funnel with a gas-inlet tube and bubble ethylene gas vigorously into the reaction mixture for about 10 minutes.[3]

-

Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 3-3.5 hours.[3]

-

Cool the reaction mixture in an ice bath and carefully add 250 mL of ice water.[3]

-

Stir until all solid material has dissolved. Separate the yellow organic layer.

-

Wash the organic layer twice with 150 mL portions of 5% hydrochloric acid, followed by two washes with 150 mL portions of saturated sodium bicarbonate solution.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

2.3. Step 3: Purification of this compound via Bisulfite Adduct Formation

This protocol describes the purification of the crude tetralone.

-

Materials:

-

Crude this compound

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

-

Methanol or another water-miscible solvent

-

Ethyl acetate (B1210297) or other immiscible organic solvent

-

10% Sodium hydroxide (B78521) (NaOH) solution or sodium carbonate solution

-

Separatory funnel

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of methanol.[2]

-

Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds to form the bisulfite adduct, which will precipitate or dissolve in the aqueous layer.[1][2]

-

Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake to partition the non-ketonic impurities into the organic layer.[2]

-

Separate the aqueous layer containing the bisulfite adduct.

-

To regenerate the ketone, place the aqueous layer in a clean separatory funnel and add a 10% sodium hydroxide or sodium carbonate solution until the mixture is basic. This will decompose the bisulfite adduct, liberating the pure ketone.[1]

-

Extract the liberated this compound with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound.

-

Data Presentation

Table 1: Physicochemical Properties of Reactants, Intermediates, and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | Solid | 68-71 | 165-168 (at 10 mmHg) |

| 3-Methoxyphenylacetyl chloride | C₉H₉ClO₂ | 184.62 | Liquid | N/A | 120 (at 2 mmHg)[4] |

| This compound | C₁₁H₁₂O₂ | 176.21 | Solid | 35 | N/A |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 3-Methoxyphenylacetic acid | 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H)[5] | 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1[5] | Data not readily available |

| 3-Methoxyphenylacetyl chloride | Data not readily available | Data available on spectral databases | Data available on spectral databases[6] |

| This compound | Data not readily available in detail | Data not readily available in detail | Data available on spectral databases[7] |

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final purified product.

Caption: Synthetic pathway for this compound.

References

- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Methoxyphenylacetyl chloride 98 6834-42-0 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 3-METHOXYPHENYLACETYL CHLORIDE(6834-42-0)FT-IR [m.chemicalbook.com]

- 7. This compound | C11H12O2 | CID 259194 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Birch Reduction for the Synthesis of 5-Methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-2-tetralone, a key pharmaceutical intermediate, via the Birch reduction of 1,6-dimethoxynaphthalene (B30794). This document details the reaction's mechanistic underpinnings, provides step-by-step experimental protocols for the complete synthetic route, and presents relevant quantitative and spectroscopic data for the characterization of the final product.

Introduction

The Birch reduction is a powerful and versatile method in organic synthesis for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1] The reaction employs an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) to create a potent reducing medium, with an alcohol serving as a proton source.[1] In the synthesis of this compound, the Birch reduction is a critical step, converting the aromatic precursor, 1,6-dimethoxynaphthalene, into an enol ether intermediate which, upon acidic hydrolysis, yields the target tetralone. This compound is a significant building block in the synthesis of various pharmaceuticals, including drugs for treating Parkinson's syndrome.[2]

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. For electron-donating groups, such as the methoxy (B1213986) group, the reduction occurs in a manner that the double bonds of the resulting cyclohexadiene are adjacent to the substituent.[3]

Overall Synthetic Workflow

The synthesis of this compound from 1,6-dihydroxynaphthalene (B165171) involves a two-step process: the methylation of the starting material to form 1,6-dimethoxynaphthalene, followed by the Birch reduction and subsequent hydrolysis to yield the final product.

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 1,6-Dimethoxynaphthalene

This procedure is adapted from a high-yield synthesis method.[4]

Materials:

-

1,6-Dihydroxynaphthalene (1,6-DHN)

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Sodium dithionite (B78146) (Na₂S₂O₄) (optional, as an additive)

-

Nitrogen gas

Procedure:

-

In a reaction flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 1,6-dihydroxynaphthalene (100 mmol) in ethanol (50 mL).

-

Add dimethyl sulfate (220 mmol) to the solution. A small amount of sodium dithionite can be added as an antioxidant.

-

Prepare an aqueous solution of sodium hydroxide (264 mmol).

-

While maintaining the reaction temperature, slowly add the NaOH solution dropwise to the reaction mixture over a period of 90 minutes.

-

After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by a suitable analytical technique such as HPLC.

-

Upon completion, add water (60 mL) to the reaction mixture.

-

The product, 1,6-dimethoxynaphthalene, will precipitate. Collect the solid by filtration, wash with water, and dry. The product is typically of high purity and may not require further purification.

Birch Reduction of 1,6-Dimethoxynaphthalene and Hydrolysis

This protocol is based on the procedure described in Chinese patent CN101468946A.[2]

Safety Precautions:

-

This reaction must be conducted in a well-ventilated fume hood.

-

Liquid ammonia is toxic and has a very low boiling point (-33 °C). Appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, must be worn.

-

Sodium metal is highly reactive with water and flammable. It should be handled with care, and any residual sodium must be quenched safely.

Materials:

-

1,6-Dimethoxynaphthalene

-

Sodium metal

-

Liquid ammonia

-

Absolute ethanol

-

Dilute hydrochloric acid

-

Water

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and an inlet for ammonia gas, add 1,6-dimethoxynaphthalene.

-

Add absolute ethanol to the flask. The weight ratio of absolute ethanol to 1,6-dimethoxynaphthalene should be between 6.0:1 and 9.0:1.[2]

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask. The weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene should be between 0.05:1 and 0.4:1.[2]

-

Stir the mixture until the 1,6-dimethoxynaphthalene is fully dissolved.

-

Cut sodium metal into small pieces and add them portion-wise to the reaction mixture. The weight ratio of sodium to 1,6-dimethoxynaphthalene should be between 0.7:1 and 1.2:1.[2]

-

Control the rate of sodium addition and use external cooling to maintain the reaction temperature between 15-35 °C.[2]

-

The reaction is typically run for 35-48 hours.[2]

-

After the reaction is complete, cautiously quench any unreacted sodium by the slow addition of an alcohol (e.g., isopropanol) until the blue color disappears.

-

Allow the ammonia to evaporate under a stream of nitrogen in the fume hood.

-

To the remaining residue, add water dropwise for dilution, and then distill off the mixture of ethanol and water.[2]

-

Add more water to the residue, stir, and separate the organic (oil) layer.[2]

-

To the oil layer, add dilute hydrochloric acid and reflux the mixture to hydrolyze the enol ether intermediate.[2]

-

After hydrolysis, cool the mixture and separate the organic layer containing the crude this compound.[2]

Purification of this compound

The crude product can be purified by column chromatography as described in Chinese patent CN113233964A.[5]

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297)

-

Petroleum ether (or hexane)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and petroleum ether).

-

Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Load the dissolved crude product onto the column.

-

Elute the column with a solvent system of ethyl acetate and petroleum ether. A typical ratio is 1:5 (V/V) of ethyl acetate to petroleum ether.[5]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Precursor Synthesis (1,6-Dimethoxynaphthalene) | ||

| Yield | >99% | [4] |

| Purity | >98% | [4] |

| Birch Reduction & Hydrolysis | ||

| Crude Yield | 81% | [2] |

| Purity (by GC of crude product) | 46.2% | [2] |

| Purification (Column Chromatography) | ||

| Final Yield (3-step from 3-methoxyphenylacetic acid) | 74.32% | [5] |

| Final Purity (by HPLC) | 97.3% | [5] |

Spectroscopic Data for this compound

The following table provides the spectroscopic data for the characterization of this compound.

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.00 (d, J = 8.7 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 6.91 (dd, J = 8.7, 2.6 Hz, 1H), 4.95–4.91 (m, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H) | [4] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6 | [4] |

| Infrared (IR) | ATR-IR spectra available | [6] |

| Mass Spectrometry (MS) | Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol | [6] |

| Melting Point | 32-36 °C | [3] |

Mechanistic Pathway

The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol.

Caption: Generalized mechanism of the Birch reduction.

References

5-Methoxy-2-tetralone reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 5-Methoxy-2-tetralone with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of pharmacologically active compounds, most notably the dopamine (B1211576) agonist Rotigotine, used in the treatment of Parkinson's disease.[1][2] Its reactivity is dominated by the ketone functional group and the adjacent acidic α-protons, making it a versatile substrate for a variety of nucleophilic attacks. This guide provides a detailed technical overview of its reactivity with common classes of nucleophiles, including nitrogen, carbon, and organometallic reagents. It includes summaries of reaction conditions, quantitative data, detailed experimental protocols, and logical diagrams to illustrate reaction pathways and workflows.

Core Reactivity Profile

The chemical behavior of this compound is primarily dictated by two sites susceptible to nucleophilic attack or nucleophile generation:

-

The Carbonyl Carbon (C2): This carbon is electrophilic and readily undergoes attack by a wide range of nucleophiles, leading to addition products.

-

The α-Carbons (C1 and C3): The protons on the carbons adjacent to the carbonyl group are acidic. Deprotonation by a base generates a nucleophilic enolate, which can then react with various electrophiles.

This dual reactivity allows for a broad spectrum of chemical transformations, making it a valuable building block in organic synthesis.[3]

Reactions with Nitrogen Nucleophiles

The most prominent reaction of this compound with nitrogen nucleophiles is reductive amination, a cornerstone for the synthesis of 2-aminotetralin derivatives.[4][5]

Reductive Amination

Reductive amination involves the initial formation of an imine or enamine intermediate by reacting the tetralone with an amine, followed by reduction to the corresponding amine. This reaction is critical for producing chiral amines that are key intermediates for drugs like N-0923 and Rotigotine.[1][4]

| Nucleophile | Reductant / Catalyst | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Aqueous NH₃ | Raney Ni, H₂ | 70-80 °C, 2.9−3.9 bar | (±)-2-Amino-5-methoxytetralin | High (Implied) | N/A (Racemic) | [4] |

| n-Propylamine | NaBH₃CN | Methanol | (±)-5-Methoxy-2-(N-propylamino)tetralin | 16.8% (Overall) | N/A (Racemic) | [5] |

| n-Propylamine | Imine Reductase (IRED) pIR-221 | N/A | (S)-5-Methoxy-2-(N-propylamino)tetralin | 78% (Isolated) | 92% (S) | [6] |

| n-Propylamine | Imine Reductase (IRED) pIR-88 | N/A | (R)-5-Methoxy-2-(N-propylamino)tetralin | 87% | >99% (R) | [6] |

This protocol is based on the synthesis of (±)-2-Amino-5-methoxytetralin hydrochloride.[4]

-

Reaction Setup: In a suitable pressure reactor, charge this compound (1 equivalent), aqueous ammonia, and Raney Nickel catalyst.

-

Pressurization: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 2.9–3.9 bar with hydrogen.

-

Reaction: Heat the mixture to 70–80 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney Ni catalyst.

-

Isolation: Acidify the filtrate with hydrochloric acid to precipitate the product as the hydrochloride salt. Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.

Reactions with Carbon Nucleophiles (Enolates)

Reactions involving enolate intermediates are fundamental for forming new carbon-carbon bonds at the α-position of the tetralone.

Knoevenagel Condensation

This reaction involves a nucleophilic addition of an active hydrogen compound (containing acidic α-protons) to the ketone, followed by dehydration to yield an α,β-unsaturated product.[7][8] While specific data for this compound is scarce in the provided results, a kinetic study on the closely related 5-methoxy-1-tetralone (B1585004) provides valuable insight.[9]

| Nucleophile | Catalyst | Temperature | Time | Yield | Reference |

| Glyoxylic Acid | Sulfuric Acid | 75 °C | 24 h | 90.30% | [9][10] |

| Glyoxylic Acid | Sulfuric Acid | 80 °C | 24 h | 93.75% | [9][10] |

| Glyoxylic Acid | Sulfuric Acid | 85 °C | 24 h | 94.16% | [9][10] |

This generalized protocol is adapted from the study on 5-methoxy-1-tetralone.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve this compound (1 equivalent) and the active methylene (B1212753) compound (e.g., malonic acid, 1.2 equivalents) in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., H₂SO₄).

-

Reaction: Heat the mixture to reflux (e.g., 85 °C) with constant stirring for the required duration (e.g., 24 hours). If water is produced, a Dean-Stark apparatus can be used for its removal.

-

Monitoring: Follow the reaction's progress by TLC.

-

Work-up: After completion, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mannich Reaction

The Mannich reaction is a three-component condensation of this compound (which provides the α-proton), an aldehyde (typically formaldehyde), and a primary or secondary amine.[11] The reaction proceeds via the formation of an iminium ion, which is then attacked by the enol form of the tetralone to yield a β-amino-carbonyl compound, known as a Mannich base.[12] These Mannich bases of tetralones have been investigated for their cytotoxic and neuroleptic activities.[13][14]

Reactions with Organometallic and Other Nucleophiles

Grignard Reaction

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of this compound.[15] The reaction results in the formation of a tertiary alcohol after acidic work-up. This provides a reliable method for creating a new carbon-carbon bond at the C2 position.[16][17]

Wittig Reaction

The Wittig reaction converts the ketone functionality into an alkene.[18] It utilizes a phosphonium (B103445) ylide (a Wittig reagent) as the nucleophile.[19][20] This reaction is highly valuable because it forms the double bond at a specific, predictable location, avoiding the mixtures often produced in elimination reactions.[21] The driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

Conclusion

This compound demonstrates a rich and synthetically useful reactivity profile centered on its ketone functional group. Its ability to react with a diverse array of nucleophiles—including amines, enolates, and organometallics—at both the carbonyl carbon and the α-positions solidifies its role as a versatile intermediate in medicinal chemistry and drug development. A thorough understanding of these reaction pathways, conditions, and protocols is essential for researchers aiming to leverage this key building block in the synthesis of complex molecular targets.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

- 11. Mannich reaction - Wikipedia [en.wikipedia.org]

- 12. Mannich Reaction [organic-chemistry.org]

- 13. Analgesic and tranquilizing activity of 5,8-disubstituted 1-tetralone Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 5-Methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the aromatic ring of 5-Methoxy-2-tetralone. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, making the functionalization of its aromatic nucleus a subject of significant interest. This document details the regioselectivity, reaction conditions, and experimental protocols for key electrophilic aromatic substitution reactions, supported by data from analogous systems.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic substitution on this compound is primarily governed by the directing effects of the C5-methoxy group and the fused, electron-donating alicyclic ring. The methoxy (B1213986) group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[1][2][3] The fused ring acts as an electron-donating alkyl substituent, further activating the ring.

The positions on the aromatic ring are C6, C7, and C8.

-

C6: This position is para to the strongly activating methoxy group.

-

C7: This position is meta to the methoxy group.

-

C8: This position is ortho to the methoxy group.

Based on these directing effects, electrophilic attack is strongly favored at the C6 and C8 positions. The C7 position, being meta to the activating methoxy group, is expected to be the least reactive site for electrophilic substitution.

Experimental evidence from the nitration of the closely related 5-methoxy-1-tetralone (B1585004) supports this prediction. Nitration using copper(II) nitrate (B79036) in acetic anhydride (B1165640) was found to yield a 1:1 mixture of the 6-nitro and 8-nitro isomers, demonstrating the comparable activation of these two positions.[4]

Key Electrophilic Substitution Reactions

This section outlines the anticipated outcomes and provides detailed experimental protocols for several key electrophilic substitution reactions on this compound. The yields and isomer ratios are based on data reported for structurally similar methoxy-substituted tetralones and other activated aromatic systems.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into amines, among other functionalities.

Predicted Regioselectivity: A mixture of 6-nitro-5-methoxy-2-tetralone and 8-nitro-5-methoxy-2-tetralone is expected.

Quantitative Data for Nitration of Methoxy-Tetralone Analogs

| Substrate | Nitrating Agent | Solvent | Products | Yield (%) | Reference |

| 5-Methoxy-1-tetralone | Cu(NO₃)₂ / Ac₂O | Et₂O | 6-Nitro and 8-Nitro (1:1 ratio) | Not Specified | [4] |

| 6-Methoxy-1-tetralone | H₂SO₄ / HNO₃ | Acetone | 7-Nitro and 5-Nitro | 30 & 35 | [4] |

| 6-Methoxy-1-tetralone | HNO₃ / AcOH / Ac₂O | Ac₂O | 5-Nitro | 33 | [4] |

Experimental Protocol: Nitration of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as acetic anhydride or diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. For a milder nitration, a solution of copper(II) nitrate (1.1 eq) in acetic anhydride can be used. For stronger nitration, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) can be carefully prepared at 0 °C.

-

Reaction: Slowly add the nitrating agent dropwise to the cooled solution of this compound over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing ice water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of 6-nitro and 8-nitro isomers, can be purified by column chromatography on silica (B1680970) gel.

Halogenation

Halogenation, typically bromination or chlorination, introduces a halogen atom onto the aromatic ring, which can then be used in a variety of cross-coupling reactions.

Predicted Regioselectivity: A mixture of the 6-halo and 8-halo derivatives is expected. Due to steric hindrance from the fused ring, the 6-halo isomer may be favored.

Quantitative Data for Halogenation of Related Substrates

| Substrate | Halogenating Agent | Catalyst | Product(s) | Yield (%) | Reference |

| 1-Tetralone | Br₂ | AlCl₃ | 7-Bromo-1-tetralone | 40 | [5] |

Experimental Protocol: Bromination of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride.

-

Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) (0.1 eq).

-

Reaction: Cool the mixture to 0 °C. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise.

-

Monitoring: After the addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine. Separate the organic layer, and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This is a powerful method for carbon-carbon bond formation.

Predicted Regioselectivity: Acylation is expected to occur predominantly at the C6 position, which is para to the methoxy group and less sterically hindered than the C8 position.

Quantitative Data for Friedel-Crafts Acylation of Activated Arenes

| Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| Anisole | Propionyl chloride | FeCl₃ | 4-Propionylanisole | Not Specified | [6] |

| Anisole | Acetyl chloride | AlCl₃ | 4-Methoxyacetophenone | Not Specified | [7][8] |

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) and a dry, non-polar solvent like dichloromethane.

-

Acylating Agent: Cool the suspension to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) dropwise.

-

Substrate Addition: After stirring for 15-20 minutes, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion as indicated by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution on the C6 position of this compound.

Caption: General mechanism of electrophilic aromatic substitution.

Experimental Workflow for Friedel-Crafts Acylation

This diagram outlines a typical experimental workflow for the Friedel-Crafts acylation of this compound.

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

The aromatic ring of this compound is activated towards electrophilic substitution, with a strong preference for substitution at the C6 and C8 positions. The protocols and data presented in this guide, derived from closely related systems, provide a robust framework for researchers to effectively functionalize this important synthetic intermediate. Careful control of reaction conditions is necessary to manage regioselectivity and optimize yields. Further experimental investigation is warranted to fully elucidate the reactivity of this specific substrate under a broader range of electrophilic substitution conditions.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 5. benchchem.com [benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. docsity.com [docsity.com]

The Pharmacological Potential of 5-Methoxy-2-tetralone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-2-tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have garnered significant interest due to their diverse biological activities, spanning anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Anticancer Activity

Derivatives of this compound, particularly chalcone (B49325) hybrids, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported in vitro anticancer activity of various this compound derivatives. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Methoxy-tetralone Chalcone | MCF-7 (Breast) | Not explicitly an IC50, but 52.33% cell survival at 15.6 µg/mL | [1] |

| 1b | Methoxy-tetralone Chalcone | MCF-7 (Breast) | Not explicitly an IC50, but 48.20% cell viability at 62.5 µg/mL | [1] |

| 1c | Methoxy-tetralone Chalcone | MCF-7 (Breast) | Not explicitly an IC50, but 50.46% cell viability at 125 µg/mL | [1] |

| 2a | Methoxy Hydrazone | K-562 (Leukemia) | 0.04 | [2] |

| 2b | Methoxy Hydrazone | SaOS-2 (Osteosarcoma) | 0.04 | [2] |

| 3 | Thiazoline-Tetralin | MCF-7 (Breast) | 69.2 | [3] |

Key Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7] Several anticancer agents exert their effects by inhibiting this pathway. Activated receptor tyrosine kinases (RTKs) trigger the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and proliferation while inhibiting apoptosis.

Caption: The PI3K/Akt signaling pathway in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][8]

Workflow Diagram

Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Anti-inflammatory Activity

Certain tetralone derivatives have been shown to possess anti-inflammatory properties by inhibiting key pro-inflammatory mediators and signaling pathways. A notable mechanism is the inhibition of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF).

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The released NF-κB (a p50/p65 heterodimer) then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and IL-6.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

NF-κB Luciferase Reporter Assay [1][10][11][12] This assay quantifies NF-κB activation by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, pre-treat the cells with the this compound derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the inhibition of NF-κB activity relative to the stimulated control.

ELISA for TNF-α and IL-6 Quantification [13][14][15][16] This immunoassay is used to measure the concentration of pro-inflammatory cytokines in cell culture supernatants.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the test compounds before stimulating with LPS.

-

Sample Collection: Collect the cell culture supernatants after a 24-hour incubation period.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (supernatants) to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

-

Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the concentration of TNF-α or IL-6 in the samples.

Neuroprotective Activity

Methoxy-substituted flavonoids and related structures have shown promise in protecting neurons from various insults, such as glutamate-induced excitotoxicity and oxidative stress.

Key Signaling Pathway: CREB

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal survival, plasticity, and memory.[8][17][18] Activation of CREB, typically through phosphorylation at Ser133, leads to the transcription of neuroprotective genes, including brain-derived neurotrophic factor (BDNF). Synaptic activity and neurotrophins can activate kinases like CaMK and MAPK, which in turn phosphorylate and activate CREB.

Caption: The CREB signaling pathway in neuroprotection.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.[9][19][20][21]

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Compound Treatment: Pre-treat the neuronal cultures with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

-